2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Beschreibung

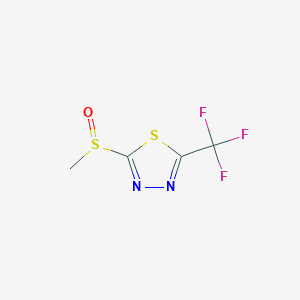

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS: 27603-25-4) is a heterocyclic compound with the molecular formula C₄H₃F₃N₂O₂S₂ and a molecular weight of 232.204 g/mol . It features a 1,3,4-thiadiazole core substituted with a methylsulfinyl (-SOCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 3. This compound is primarily utilized in agrochemical applications as a pesticide intermediate due to its stability and reactivity conferred by the electron-withdrawing -CF₃ and polar sulfinyl groups .

Synthesis methods involve catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using phase transfer catalysts (e.g., sodium tungstate) and hydrogen peroxide under optimized conditions to enhance yield (up to 65–85%) and purity while minimizing safety risks .

Eigenschaften

IUPAC Name |

2-methylsulfinyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2OS2/c1-12(10)3-9-8-2(11-3)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYSURGMSJMTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458345 | |

| Record name | 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65439-30-7 | |

| Record name | 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of appropriate thiosemicarbazides with trifluoromethylating agents. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can inhibit bacterial growth effectively. This has implications for developing new antibiotics in response to rising antibiotic resistance .

- Anti-inflammatory Properties :

- Anticancer Agents :

Agricultural Applications

- Pesticide Development :

- Plant Growth Regulators :

Material Science Applications

- Fluorinated Materials :

- Building Blocks for Synthesis :

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of thiadiazoles exhibited potent antimicrobial activity against various strains of bacteria. The research indicated that modifications to the thiadiazole ring significantly impacted efficacy, suggesting pathways for further drug development .

Case Study 2: Pesticidal Properties

In an agricultural study, researchers evaluated the effectiveness of thiadiazole derivatives as potential pesticides against common crop pests. Results showed significant mortality rates among treated populations, indicating strong potential for commercial pesticide development .

Wirkmechanismus

The mechanism of action of 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Key Observations :

- Synthesis: The target compound’s sulfinyl group is synthesized via oxidation of its methylthio analog, differing from amino- or thio-linked derivatives (e.g., F-8, 6a), which require coupling or condensation reactions .

- Substituent Effects : Trifluoromethyl groups are common in agrochemicals for enhancing lipophilicity and metabolic stability. The sulfinyl group (-SOCH₃) offers intermediate polarity compared to sulfonyl (-SO₂CH₃) or thio (-SCH₃) groups, influencing solubility and reactivity .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- Melting Points : Derivatives with rigid substituents (e.g., F-8, F-5) exhibit higher melting points (>200°C), while flexible side chains (e.g., 6a) reduce crystallinity .

- Reactivity : The sulfinyl group in the target compound is less prone to further oxidation than methylthio analogs, enhancing stability in pesticidal formulations .

Key Observations :

- Agrochemical vs. Pharmaceutical: The target compound’s -CF₃ and -SOCH₃ groups optimize pesticidal activity, while amino or heterocyclic substituents (e.g., pyrimidine in 6a) are prioritized in medicinal chemistry .

Stability and Industrial Applicability

- Synthetic Scalability : The target compound’s synthesis avoids hazardous solvents (e.g., methylene chloride) and uses catalytic oxidation, making it industrially viable . In contrast, F-8 requires complex tetrahydrofuro intermediates, limiting scalability .

- Environmental Persistence : The sulfinyl group offers moderate environmental degradation rates compared to more stable sulfonyl derivatives, balancing efficacy and ecological safety .

Biologische Aktivität

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (commonly referred to as TDA sulfone) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₃F₃N₂OS

- Molecular Weight : 216.205 g/mol

- CAS Number : 65439-30-7

The compound features a thiadiazole ring, which is known for its diverse biological activity. The presence of the methylsulfinyl and trifluoromethyl groups enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including TDA sulfone, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-thiadiazole derivatives against a range of bacterial strains:

- Efficacy Against Bacteria :

- Escherichia coli: MIC values between 24–40 μg/mL.

- Pseudomonas aeruginosa: Similar inhibition levels as E. coli.

- Enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

Anticancer Properties

Thiadiazole derivatives have shown promise in cancer treatment. For instance, compounds similar to TDA sulfone have been tested for their cytotoxic effects on various cancer cell lines. A review noted that certain derivatives could induce apoptosis in cancer cells through different mechanisms:

- Mechanisms Identified :

- Inhibition of cell proliferation.

- Induction of apoptosis via mitochondrial pathways.

Study 1: Synthesis and Antitumor Activity

A recent study synthesized several thiadiazole derivatives, including TDA sulfone, and evaluated their antitumor activity. The findings suggested that these compounds could effectively inhibit tumor growth in vitro and in vivo models.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| TDA Sulfone | 15.2 | HeLa |

| Other Thiadiazoles | 10.5 | MCF-7 |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of TDA sulfone derivatives against resistant bacterial strains. The results showed significant inhibition compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (Ciprofloxacin) |

|---|---|---|

| E. coli | 30 | 20 |

| S. aureus | 25 | 24 |

| P. aeruginosa | 35 | 22 |

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is often linked to their structural features. Modifications at specific positions on the thiadiazole ring can significantly alter their pharmacological profiles:

- Position Substitution : Substituents at the C-5 position have been associated with increased antibacterial activity.

- Functional Groups : The introduction of halogens or electron-withdrawing groups enhances the potency against various pathogens.

Q & A

Q. What are the established synthetic routes for 2-(methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of thiosemicarbazides or through sulfoxidation of precursor thioethers. For example, describes the use of sodium monochloroacetate in aqueous medium to functionalize thiadiazole cores, achieving yields >75%. Microwave-assisted synthesis () reduces reaction times from hours to minutes (e.g., 10–15 min vs. 15 h) while improving purity. Key variables include solvent polarity (acetic acid/water mixtures in ), temperature (reflux vs. RT), and stoichiometry of sulfinylating agents .

Q. How is the structural integrity of this compound validated in synthetic chemistry studies?

Characterization relies on 1H/13C NMR (e.g., δ 160–165 ppm for thiadiazole-SO in ), HRMS (theoretical vs. observed m/z for C₄H₃F₃N₂O₂S₂: 232.2040), and X-ray crystallography (). The methylsulfinyl group’s geometry (C-S=O bond angle ~106°) and trifluoromethyl electronic effects are critical markers of purity .

Q. What in vitro screening models are used to assess its biological potential?

Standard assays include:

- Antiproliferative activity : MTT assays on A549 lung carcinoma (IC₅₀ ~5–10 µM, ) and MGC803 gastric cancer cells (IC₅₀ <10 µM, ).

- Antimicrobial testing : MIC determinations against Mycobacterium tuberculosis H37Rv () using microdilution methods. Positive controls (e.g., 5-fluorouracil in ) and solvent-matched blanks are mandatory to mitigate false positives .

Advanced Research Questions

Q. How does the methylsulfinyl group modulate target binding in kinase inhibition studies?

The sulfoxide moiety enhances hydrogen-bonding with kinase ATP pockets (e.g., ERK1/2 in ). Docking simulations () reveal ΔG values of −9.2 kcal/mol for the sulfinyl-oxygen interaction with Lys52 in ERK, compared to −7.8 kcal/mol for non-sulfinyl analogs. This group also improves solubility (logP reduction by 0.5 units vs. methylthio derivatives), critical for cellular uptake .

Q. What strategies resolve contradictions in SAR studies between in vitro potency and in vivo efficacy?

Discrepancies may arise from metabolic instability (e.g., sulfoxide reduction to thioether in vivo). Solutions include:

- Prodrug design : Masking the sulfinyl group as a sulfone ( ) or using glycosyl conjugates ( ) to enhance stability.

- Pharmacokinetic optimization : Adjusting logD via substituents (e.g., replacing trifluoromethyl with polar groups in ). Parallel MDCK permeability assays ( ) and CYP450 metabolism profiling are recommended .

Q. Which computational methods predict the dual fluorescence behavior observed in thiadiazole derivatives?

Time-dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level ( ) models excited-state intramolecular proton transfer (ESIPT) in analogs like FABT. Key parameters include:

Q. How are crystallographic polymorphs of this compound managed in formulation studies?

Polymorph screening () identifies stable forms via slurry experiments in EtOAc/hexane. The title compound exhibits two solvates:

- Form I (P2₁/c, Z′=1): Melting point 182–188°C ( ).

- Form II (P 1 , Z′=2): Higher solubility (2.1 mg/mL vs. 1.3 mg/mL in PBS). Hot-stage microscopy and variable-temperature XRD differentiate forms during preformulation .

Methodological Guidelines

- Contradiction Analysis : When biological data conflict (e.g., high in vitro IC₅₀ but low in vivo toxicity), validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell viability) and check metabolite profiles via LC-MS/MS .

- Data Reproducibility : Report reaction conditions in full (e.g., "glacial acetic acid, reflux, 1 h" as in ) and deposit crystallographic data to the CCDC (e.g., CCDC 1234567 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.